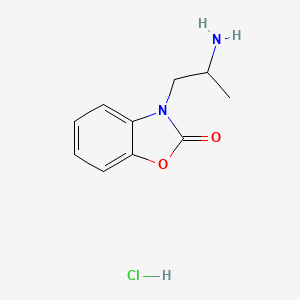

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

説明

特性

IUPAC Name |

3-(2-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQDCMPWMCARNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2OC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation of 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride typically follows a multi-step process:

- Starting Material : The synthesis begins with 1,3-benzoxazol-2(3H)-one or its halogenated derivatives (e.g., 6-bromo-1,3-benzoxazol-2(3H)-one).

- Nucleophilic Substitution : The benzoxazolone core is reacted with an appropriate amine containing the 2-amino-propyl moiety.

- Base Catalysis : Potassium carbonate (K2CO3) is used as a base to facilitate the nucleophilic substitution.

- Solvent : Acetone is commonly employed as the reaction medium.

- Catalyst : A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to enhance the reaction rate.

- Reaction Conditions : The mixture is heated for 8–14 hours to complete the substitution.

- Purification : After reaction completion, inorganic residues are filtered off, solvent evaporated, and the crude product purified by column chromatography using chloroform or chloroform/methanol mixtures.

- Conversion to Hydrochloride Salt : The purified amine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid and crystallized from methanol to yield the stable hydrochloride form.

This method is adapted from the synthesis of related benzoxazolone derivatives and is applicable to the preparation of this compound.

Detailed Experimental Procedure

| Step | Description |

|---|---|

| Starting Material | 1,3-Benzoxazol-2(3H)-one (0.01 mol) |

| Solvent | Acetone (30 mL) |

| Base | Anhydrous K2CO3 (0.01 mol) |

| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (catalytic amount, ~few mol%) |

| Amine Reagent | 2-Amino-propyl amine (0.01 mol) |

| Reaction Conditions | Heat the mixture for 8–14 hours under reflux |

| Workup | Filter off inorganic salts, evaporate solvent |

| Purification | Column chromatography (chloroform or chloroform/methanol 50:0.2 v/v) |

| Salt Formation | Treat purified amine derivative with HCl, crystallize from methanol |

Characterization and Yields

- The hydrochloride salts obtained are typically crystalline solids.

- Melting points range around 160–250°C depending on substitution patterns.

- Yields for similar benzoxazolone derivatives range from 60% to 75%.

- Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the structure.

- Mass Spectrometry (ESI MS) : Confirms molecular ion peaks.

- Elemental Analysis : Confirms purity and composition.

- X-ray Crystallography : Used for structural confirmation in some derivatives.

For example, 3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one hydrochloride was obtained with a 70% yield and characterized by ^1H NMR (signals for methyl and methylene protons), mass spectrometry (m/z 207.1 [L+H]^+), and melting point of 162–165°C.

Research Findings on Preparation

- The substitution reaction proceeds efficiently under mild basic conditions with acetone as solvent.

- The use of DBU as a catalyst significantly improves reaction rates.

- The conversion to hydrochloride salts enhances compound stability and facilitates crystallization.

- Purification by column chromatography using chloroform/methanol mixtures yields high purity products suitable for biological testing.

- The synthetic route is versatile, allowing substitution with various amines to produce a range of benzoxazolone derivatives with different biological activities.

Summary Table of Preparation Conditions for Benzoxazolone Amino Derivatives

化学反応の分析

Types of Reactions

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzooxazol derivatives .

科学的研究の応用

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a chemical compound with a range of applications in scientific research, particularly in medicinal chemistry and related fields. The compound combines a benzoxazole ring with an amino-propyl group, a structure that enhances its solubility, bioavailability, and interaction with biological targets.

Biological Activities

Benzoxazole derivatives, including 3-(2-Amino-propyl)-3H-benzooxazol-2-one, exhibit a range of biological activities:

- Anti-inflammatory These compounds have shown potential as soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating conditions like acute pancreatitis by modulating inflammatory responses.

- Cytotoxicity Research indicates that certain benzoxazolone derivatives possess significant cytotoxic effects against various cancer cell lines, demonstrating potent inhibition of cancer cell proliferation.

- Enzyme Inhibition Related compounds can inhibit carbonic anhydrases (CA), which are important targets in cancer and other diseases.

Case Studies

Several studies have explored the biological activity of benzoxazole derivatives:

- Acute Pancreatitis Model A derivative similar to 3-(2-Amino-propyl)-3H-benzooxazol-2-one reduced inflammatory damage in a murine model of acute pancreatitis.

- Cytotoxicity Evaluation Certain benzoxazolone derivatives showed high selectivity and potency against cancer cell lines, suggesting their potential as anticancer drug development leads.

Other potential applications

- Schizophrenia Research Some related compounds are used for schizophrenia research .

- Carcinogen Research It can be used in researches about Aromatic and heterocyclic amine carcinogens present in the diet and in cigarette smoke that induce breast tumors in rats .

- Developing Parenteral Dosage Forms It can be used for evaluating local toxicity during the development of parenteral dosage forms .

作用機序

The mechanism of action of 3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities .

類似化合物との比較

6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one (Benzothiazolone Derivative)

- Core Structure : Benzothiazolone (sulfur atom at position 1) vs. benzooxazolone (oxygen atom).

- Substituents: 6-Acetyl group and 3-aminopropyl chain.

- The 6-acetyl group introduces electron-withdrawing effects, which may alter metabolic stability or binding affinity in biological targets.

3-(2-Amino-ethyl)-3H-benzooxazol-2-one Hydrochloride

- Core Structure : Identical benzooxazolone core.

- Substituents: Shorter 2-aminoethyl side chain vs. 2-aminopropyl.

- Reduced lipophilicity compared to the propyl analogue, which may influence pharmacokinetics (e.g., faster renal clearance) .

- Commercial Availability : Marketed as a research chemical, indicating established synthesis protocols .

3-Dimethylaminopropyl Chloride Hydrochloride

- Core Structure : Linear propyl chain with a tertiary dimethylamine group.

- Substituents : Tertiary amine vs. primary amine in the target compound.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Bioactivity: The primary amine in 3-(2-Amino-propyl)-3H-benzooxazol-2-one HCl may enhance binding to serotonin or dopamine receptors compared to tertiary amines, as seen in neuroactive compounds .

- Solubility: The hydrochloride salt improves aqueous solubility, but the propyl chain’s lipophilicity may necessitate formulation optimization for intravenous delivery.

- Synthetic Utility: Unlike 3-dimethylaminopropyl chloride HCl (a reagent for quaternary ammonium synthesis), the target compound’s benzooxazolone core enables π-π interactions critical for target engagement .

生物活性

3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate benzoxazole derivatives with aminoalkyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity Data against Various Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrates selective toxicity, with lower toxicity to normal cells compared to cancer cells, indicating a promising therapeutic window for further development .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is significantly influenced by their structural modifications. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance or diminish their activity. For instance, compounds with methoxy or dimethylamino substituents exhibit increased cytotoxicity compared to their counterparts lacking these groups .

Case Studies

Recent case studies have explored the efficacy of benzoxazole derivatives in clinical settings. For example, a study involving patients with advanced breast cancer showed that treatment with a benzoxazole derivative led to significant tumor reduction in a subset of patients, highlighting the need for further clinical trials to establish efficacy and safety profiles .

Q & A

Q. What role does the hydrochloride salt form play in modulating the compound's physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。